molecular formula C21H26N4O3 B4235084 N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline

N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline

Cat. No. B4235084
M. Wt: 382.5 g/mol
InChI Key: ABJGGERVJGJULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized in Japan in 2013 and has since gained popularity as a research chemical. NM-2201 is known for its potent agonist activity at the CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system.

Mechanism of Action

N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline acts as a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. When N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline binds to these receptors, it activates a signaling cascade that leads to a variety of physiological effects, including pain relief, anti-inflammatory activity, and changes in mood and behavior.
Biochemical and Physiological Effects
N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have a variety of biochemical and physiological effects, including:
1. Activation of the CB1 and CB2 receptors, leading to pain relief and anti-inflammatory activity.
2. Modulation of neurotransmitter release, which can affect mood and behavior.
3. Inhibition of cancer cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for investigating the endocannabinoid system and its role in various physiological processes.
However, one of the limitations of using N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline is its potential for abuse and misuse. As a synthetic cannabinoid, it has a high potential for recreational use and may be subject to legal restrictions in some jurisdictions.

Future Directions

There are several potential future directions for research on N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline, including:
1. Investigation of the effects of N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline on other physiological systems, such as the immune system.
2. Study of the potential therapeutic benefits of N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline for the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
3. Development of new synthetic cannabinoids based on the structure of N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline, with improved potency and selectivity for specific receptors.
In conclusion, N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline is a valuable tool for investigating the endocannabinoid system and its role in various physiological processes. Its potent agonist activity at the CB1 and CB2 receptors makes it a valuable tool for studying pain perception, inflammation, and mood and behavior. However, its potential for abuse and misuse must be carefully considered in any research application. Further research is needed to fully understand the potential therapeutic benefits of N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline and to develop new synthetic cannabinoids with improved potency and selectivity.

Scientific Research Applications

N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline has been used in a variety of scientific studies to investigate the endocannabinoid system and its role in various physiological processes. Some of the most notable research applications of N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline include:
1. Investigation of the effects of CB1 and CB2 receptor activation on pain perception and inflammation.
2. Study of the effects of N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline on the growth and differentiation of cancer cells.
3. Evaluation of the potential therapeutic benefits of N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline for the treatment of anxiety, depression, and other psychiatric disorders.

properties

IUPAC Name

(4-methylphenyl)-[4-[4-nitro-3-(propan-2-ylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-15(2)22-19-14-18(8-9-20(19)25(27)28)23-10-12-24(13-11-23)21(26)17-6-4-16(3)5-7-17/h4-9,14-15,22H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJGGERVJGJULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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